2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The compound is characterized by the presence of a cyclopentyloxy group attached to the nitrogen atom of the isoindole ring. This structural feature imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with cyclopentanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Phthalic Anhydride and Cyclopentanol Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, room temperature to elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Solvent choice depends on the nucleophile, temperature varies
Major Products Formed
Oxidation: Formation of isoindole oxides
Reduction: Formation of isoindole amines
Substitution: Formation of various substituted isoindole derivatives
Scientific Research Applications
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(cyclopentyloxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclobutyloxy)-1H-isoindole-1,3(2H)-dione
- 2-(Cyclopropoxy)-1H-isoindole-1,3(2H)-dione
Uniqueness
2-(Cyclopentyloxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-cyclopentyloxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c15-12-10-7-3-4-8-11(10)13(16)14(12)17-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
NVPKORYDZQJTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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